molecular formula C10H9NO4 B11897366 7-Hydroxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one

7-Hydroxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11897366
M. Wt: 207.18 g/mol
InChI Key: XICVICUOLQJYKI-UHFFFAOYSA-N
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Description

7-Hydroxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a hydroxy group at the 7th position, a nitro group at the 8th position, and a ketone group at the 1st position of the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the nitration of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.

Another synthetic route involves the reduction of 7-hydroxy-8-nitro-1-naphthaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method provides a more controlled approach to obtaining the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 7-Keto-8-nitro-3,4-dihydronaphthalen-1(2H)-one or 7-Carboxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one.

    Reduction: 7-Hydroxy-8-amino-3,4-dihydronaphthalen-1(2H)-one.

    Substitution: 7-Alkoxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one or 7-Acyl-8-nitro-3,4-dihydronaphthalen-1(2H)-one.

Scientific Research Applications

7-Hydroxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one exhibits various biological activities that are crucial for pharmaceutical applications:

  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on human dimethylarginine dimethylaminohydrolase (DDAH), which is involved in nitric oxide metabolism. It showed a 13-fold greater inhibitory potential compared to known inhibitors, indicating its promise as a therapeutic agent in conditions related to nitric oxide dysregulation .
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at around 256 µg/mL .
  • Cytotoxicity Against Cancer Cells :
    • Research has indicated that compounds with similar structures demonstrate selective cytotoxicity towards various human cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies .

Case Studies

Several studies have documented the applications of this compound in various fields:

StudyFocusFindings
Royal Society of Chemistry Study (2013) Enzyme InhibitionDemonstrated significant inhibition of DDAH, suggesting potential in treating vascular diseases .
Antimicrobial Study Antimicrobial ActivityShowed effectiveness against E. coli and S. aureus, indicating potential as an antibacterial agent .
Cancer Research CytotoxicityHighlighted selective cytotoxic effects on cancer cells, supporting further development as an anticancer drug .

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological effects. Additionally, the hydroxy group can form hydrogen bonds with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
  • 8-Nitro-3,4-dihydronaphthalen-1(2H)-one
  • 7-Hydroxy-8-amino-3,4-dihydronaphthalen-1(2H)-one

Uniqueness

7-Hydroxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both hydroxy and nitro groups on the naphthalenone ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

7-Hydroxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one (CAS Number: 20068-43-3) is a compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a naphthalene backbone with hydroxyl and nitro substituents. This structural configuration is believed to play a crucial role in its biological activity.

PropertyValue
Molecular FormulaC10H9N1O3
Molecular Weight191.19 g/mol
CAS Number20068-43-3
Density1.322 g/cm³
Boiling Point352.2 °C

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that the compound inhibited cell viability in a concentration-dependent manner, particularly in MCF7 breast cancer cells. The inhibitory concentration (IC50) values were reported at approximately 55 µM after 48 hours of exposure .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of oxidative stress. It has been shown to increase intracellular reactive oxygen species (ROS) levels, leading to lipid peroxidation and activation of apoptotic pathways through caspase activation (caspase-3 and caspase-9) while inhibiting anti-apoptotic factors like Bcl-2 .

Study 1: Cytotoxic Effects on MCF7 Cells

In a controlled study, MCF7 cells were treated with varying concentrations of the compound. The results indicated that higher concentrations led to increased cytotoxicity over time. Notably, the compound's effects were more pronounced at 48 hours compared to shorter exposure times .

Study 2: Comparative Analysis with Derivatives

A comparative analysis involving semisynthetic derivatives of the compound revealed that these derivatives exhibited significantly lower cytotoxicity than the parent compound. This suggests that modifications to the structure can diminish biological efficacy .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

7-hydroxy-8-nitro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H9NO4/c12-7-3-1-2-6-4-5-8(13)10(9(6)7)11(14)15/h4-5,13H,1-3H2

InChI Key

XICVICUOLQJYKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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